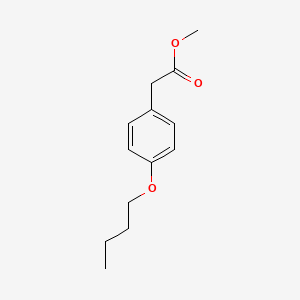

Methyl 4-butoxyphenylacetate

Description

Methyl 4-butoxyphenylacetate (CAS: 29056-06-2, molecular formula: C₁₃H₁₈O₃) is an ester derivative of phenylacetic acid, featuring a butoxy (-OC₄H₉) substituent at the para position of the phenyl ring and a methyl ester group. This compound is characterized by its lipophilic butoxy chain, which enhances solubility in nonpolar solvents and influences its pharmacokinetic properties. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and specialty materials due to its stability and reactivity in esterification and substitution reactions .

Properties

IUPAC Name |

methyl 2-(4-butoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPLOMKGNGXJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183304 | |

| Record name | Methyl 4-butoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29056-06-2 | |

| Record name | Methyl 4-butoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29056-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-butoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029056062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-butoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-butoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-butoxyphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QX5UBX3NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Methyl 4-butoxyphenylacetate, a compound belonging to the class of phenylacetates, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial effects, metabolic stability, and potential applications in agriculture and medicine.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 3549-23-3

Biological Activity Overview

This compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of phenylacetic acid, including this compound, possess antimicrobial properties. For instance, a study identified two volatile compounds from Bacillus mycoides strain BM02—phenylacetic acid (PAA) and methylphenyl acetate (MPA)—that inhibited spore germination of Fusarium oxysporum, a significant plant pathogen. This compound was noted to have similar inhibitory effects, albeit to a lesser extent on hyphal growth .

Metabolic Stability

A comparative study on the hydrolytic stability of various esters in biological media found that methyl phenylacetate derivatives, including this compound, demonstrated varying degrees of stability when incubated in rat plasma. The results indicated that the compound maintained its structure over time, suggesting potential for prolonged biological activity in vivo .

Table 1: Summary of Biological Activities

Case Studies

-

Agricultural Applications :

A study explored the use of this compound as a biocontrol agent against plant pathogens. The compound was effective in promoting plant growth and reducing disease severity in tomato plants infected with Fusarium oxysporum by enhancing induced systemic resistance (ISR) . -

Environmental Impact :

Investigations into the environmental behavior of methyl phenylacetate derivatives suggest that while they exhibit some toxicity to soil microorganisms at high concentrations, they do not pose significant long-term environmental threats due to their degradability under biotic conditions .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to methyl 4-butoxyphenylacetate. For instance, methyl phenylacetate (closely related to this compound) has shown significant inhibitory effects on fungal spore germination. In a study involving Bacillus mycoides, it was found that the ethyl acetate extracts containing methyl phenylacetate effectively suppressed the germination of Fusarium oxysporum spores .

Table 1: Antifungal Activity of Methyl Phenylacetate

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Methyl Phenylacetate | 15.32 | 96.5 |

| Methyl Phenylacetate (after evaporation) | 0.02 | 18.3 |

This indicates that while the compound exhibits strong antifungal properties initially, its efficacy diminishes upon evaporation.

GPR88 Agonists Development

This compound derivatives have been explored in the context of G protein-coupled receptor (GPCR) research, particularly targeting GPR88, which is implicated in various neurological disorders. Compounds derived from similar structures have been synthesized and evaluated for their ability to activate GPR88, showing promise as potential therapeutics for conditions like alcohol addiction .

Plant Growth Regulation

The biocontrol agent Bacillus mycoides has been shown to produce several volatile compounds, including methyl phenylacetate, which may act as plant growth regulators. These compounds can enhance plant growth and induce systemic acquired resistance (SAR) against fungal pathogens .

Case Study: Efficacy in Crop Management

- In field trials, foliar applications of Bacillus mycoides on sugar beet and cucurbits resulted in reduced disease severity caused by fungal pathogens, indicating that this compound may play a role in crop protection strategies.

Fragrance Industry Applications

This compound possesses a pleasant odor reminiscent of honey, making it suitable for use as a fragrance component in perfumes and flavorings. Its application in this industry is primarily due to its aromatic properties and ability to blend well with other fragrance components .

Table 2: Fragrance Profile

| Property | Description |

|---|---|

| Odor | Honey-like |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of methyl 4-butoxyphenylacetate are best contextualized by comparing it to analogous phenylacetic acid esters. Key variations in substituent type, position, and ester group modifications significantly alter chemical reactivity, physical properties, and biological activity.

Substituent Type and Position

Table 1: Substituent-Driven Comparison

- Butoxy vs. Methoxy/Chloro : The butoxy group in this compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy or chloro. This makes it less reactive in nucleophilic substitutions but more suited for lipid-rich environments in agrochemical formulations .

- Hydroxy Substituents : Polar hydroxyl groups (e.g., in methyl 2-(4-hydroxyphenyl)acetate) enhance water solubility but reduce stability under acidic conditions compared to the ether-linked butoxy group .

Ester Group Variations

Table 2: Ester Chain Length Effects

- Methyl vs. Ethyl Esters : Ethyl esters generally exhibit higher boiling points and slightly improved bioavailability due to increased chain length. Methyl esters, however, are more volatile and cost-effective for industrial-scale syntheses .

Functional Group Additions

Table 3: Influence of Additional Functional Groups

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-(trifluoromethyl)phenylacetate | Bromo and trifluoromethyl groups | Enhanced reactivity in cross-coupling reactions |

| Methyl (4-methoxy-2-methylphenyl)acetate | Methoxy + ortho-methyl groups | Anti-inflammatory effects via cytokine inhibition |

| Methyl 2-(4-(4-hydroxybutyl)phenyl)acetate | Hydroxybutyl side chain | Precursor for drug development |

- Halogenated Derivatives : Bromo and trifluoromethyl groups (e.g., in methyl 4-bromo-3-(trifluoromethyl)phenylacetate) increase electrophilicity, making these compounds versatile in Suzuki-Miyaura couplings for drug synthesis .

- Dual Substituents : The combination of methoxy and methyl groups (e.g., methyl (4-methoxy-2-methylphenyl)acetate) enhances steric and electronic effects, improving target specificity in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.